molecular formula C21H18ClN3OS B3007647 4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105211-89-9

4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3007647
CAS No.: 1105211-89-9
M. Wt: 395.91
InChI Key: RFQVPJAUEDVDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic chemical compound featuring a pyrazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry . The specific molecular formula and weight for this compound were not located in the search results. The structure is characterized by a 3-chloro-4-ethoxy phenyl substituent at the 2-position and a benzylthio functional group at the 4-position. Pyrazine derivatives, particularly those fused with other heterocycles like the pyrazolo[1,5-a]pyrazine core present in this compound, are extensively investigated for their potential bioactivities . The benzylthio moiety is a common feature in pharmacologically active compounds and can influence the molecule's binding affinity to biological targets . This combination of substituents makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery, particularly in the development of novel antitumor agents . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-benzylsulfanyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-26-20-9-8-16(12-17(20)22)18-13-19-21(23-10-11-25(19)24-18)27-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVPJAUEDVDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the benzylthio and ethoxy substituents enhances its pharmacological profile. The molecular formula is C19H20ClN3O3SC_{19}H_{20}ClN_3O_3S, indicating a complex structure that may interact with various biological targets.

Research suggests that compounds similar to this compound modulate several biological pathways:

  • Inhibition of Kinases : Many pyrazole derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic factors like p53 and Bax, alongside the downregulation of anti-apoptotic signals like NF-κB .
  • Autophagy Activation : Evidence indicates that similar compounds can trigger autophagy by increasing autophagosome formation and inhibiting mTOR signaling pathways .

Biological Activity Assays

The biological activity of this compound has been evaluated using various in vitro assays:

Cytotoxicity Assays

The MTT assay is commonly used to assess cytotoxicity against cancer cell lines. In studies involving pyrazolo derivatives:

  • MCF-7 and MDA-MB-231 Cells : Compounds demonstrated stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Comparison with Cisplatin
4-(Benzylthio)-...MCF-7XStronger
4-(Benzylthio)-...MDA-MB-231YStronger

Mechanistic Studies

Further investigations into the mechanisms revealed:

  • Caspase Activation : Increased activity of caspases 3/7 was noted, indicating activation of the intrinsic apoptotic pathway.
  • ROS Generation : The compound induced reactive oxygen species (ROS) production, contributing to oxidative stress in cancer cells .

Case Studies

Several studies have highlighted the efficacy of pyrazolo derivatives in clinical settings:

  • Breast Cancer Models : In vivo studies using xenograft models have shown that treatment with pyrazolo compounds leads to significant tumor regression compared to controls .
  • Inflammatory Models : In models of inflammation, these compounds exhibited reduced inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with its analogs:

Compound Name (Reference) Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Features Biological Activity (If Reported)
Target Compound 3-Chloro-4-ethoxyphenyl Benzylthio ~423 (calculated) Chloro, ethoxy, thioether Not explicitly reported in evidence
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl 2-Chlorobenzylthio - Chloro, methyl groups Unknown
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Fluorophenyl Chloro 247.66 Fluoro, chloro Building block for drug discovery
2-(3-Chloro-4-ethoxyphenyl)-5-(oxazole-methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3-Chloro-4-ethoxyphenyl Oxazole-linked methyl group - Oxazole, ethoxy, chloro Not reported
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 2-Butoxyphenyl Sulfanyl-acetamide - Acetamide, butoxy, chloro Unknown

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The benzylthio group in the target compound increases logP compared to smaller substituents like chloro () or acetamide (). This enhances membrane permeability but may reduce aqueous solubility .

Biological Activity Trends :

  • Pyrazolo[1,5-a]pyrazines with electron-withdrawing groups (e.g., chloro, fluoro) are often used as building blocks for kinase inhibitors or receptor ligands (e.g., dopamine D4 receptor ligands in ) .
  • Sulfur-containing analogs (e.g., thioether in the target compound) may facilitate disulfide bond formation or metal coordination in enzyme active sites .

Synthetic Accessibility :

  • The target compound’s benzylthio group can be introduced via nucleophilic substitution or coupling reactions, similar to methods in and .
  • 3-Chloro-4-ethoxyphenyl substitution likely involves Suzuki-Miyaura coupling or Ullmann-type reactions, as seen in related pyrazolo[1,5-a]pyrazine syntheses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for functionalizing the pyrazolo[1,5-a]pyrazine scaffold, and how are substituents introduced at position 4?

  • Methodological Answer : Functionalization at position 4 typically involves nucleophilic substitution or thiolation. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate is achieved using concentrated HNO₃ in H₂SO₄ at 0°C, followed by neutralization and purification . Thiolation can be performed via benzylthiol derivatives under basic conditions. Characterization via NMR and LC-MS is critical to confirm regiochemistry.

Q. How are chalcone intermediates utilized in synthesizing pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Chalcones (α,β-unsaturated ketones) are condensed with hydrazine derivatives to form pyrazoline intermediates. For instance, substituted salicylic aldehydes react with acetophenones to yield chalcones, which are cyclized with hydrazine to generate pyrazolines. These intermediates are further reacted with carbaldehydes to assemble the pyrazolo[1,5-a]pyrazine core .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for backbone and substituent assignment.
  • X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., distinguishing position 2 vs. 4 substitution) .
  • HPLC-MS : Purity assessment and mass confirmation.
  • FT-IR : Functional group validation (e.g., S-benzyl stretch at ~650 cm⁻¹).

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or sulfonation of the pyrazolo[1,5-a]pyrazine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups. For example, nitration at position 7 of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate requires H₂SO₄ as a solvent to stabilize the nitronium ion, favoring electrophilic aromatic substitution at the most activated position . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Q. What strategies optimize bioavailability while retaining activity in pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Apply Lipinski’s Rule of Five and Veber’s criteria :

  • Molecular weight < 500 Da.
  • LogP < 5.
  • Hydrogen bond donors/acceptors ≤ 5/10.
  • Polar surface area < 140 Ų.
    Substituents like benzylthio (logP ~3.5) and 3-chloro-4-ethoxyphenyl (polarity modulator) balance lipophilicity and solubility .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for regiochemical assignments be resolved?

  • Methodological Answer :

  • X-ray crystallography : Gold standard for absolute configuration .
  • NOESY/ROESY NMR : Detects spatial proximity of protons to differentiate isomers.
  • Comparative analysis : Cross-validate with synthetic intermediates (e.g., if a nitration intermediate’s X-ray structure is known, use it to backtrack regiochemistry in later steps) .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR analysis : Systematically vary substituents (e.g., replace 3-chloro-4-ethoxyphenyl with 4-fluorophenyl) to isolate activity contributors .
  • Meta-analysis : Compare data across studies using platforms like Reaxys or SciFinder to identify outliers.

Experimental Design

Q. What in vitro models are suitable for evaluating the antifungal or antiparasitic activity of this compound?

  • Methodological Answer :

  • Antifungal : Candida albicans (CLSI M27 protocol) with fluconazole as a control .
  • Antitrypanosomal : Trypanosoma brucei cultures, measuring IC₅₀ via Alamar Blue assay .
  • Enzyme inhibition : Tyrosinase or kinase inhibition assays (e.g., KDR kinase for antitumor potential) .

Structural and Computational Insights

Q. How can molecular docking predict binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Protein preparation : Retrieve crystal structures (e.g., PDB ID 1T46 for tyrosine kinase).
  • Ligand preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
  • Docking software : AutoDock Vina or Glide (Schrödinger) to simulate binding. Focus on interactions with catalytic residues (e.g., ATP-binding pocket lysines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.